

An In-depth Technical Guide to Dimethyl 3-hydroxyphthalate

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Compound of Interest

Compound Name: *Dimethyl 3-hydroxyphthalate*

Cat. No.: *B1315018*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-hydroxyphthalate is a benzenedicarboxylate compound with significance as both a naturally occurring secondary metabolite and a versatile synthetic intermediate. While its direct biological activities remain largely unexplored, it has gained prominence as a key building block in the synthesis of advanced therapeutic modalities, particularly Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of **Dimethyl 3-hydroxyphthalate**, intended for professionals in chemical research and drug development.

Discovery and History

The history of **Dimethyl 3-hydroxyphthalate** is intrinsically linked to the study of its parent compound, 3-hydroxyphthalic acid. Foundational work on 3-hydroxyphthalic acid and its corresponding methyl esters was published in 1955 in the Journal of the American Chemical Society by Eliel, Burgstahler, Rivard, and Haefele.^[1] Their research focused on the selective reduction of monomethyl phthalates and provided a detailed synthesis and characterization of the isomeric methyl esters of 3-hydroxyphthalic acid, laying the groundwork for future investigations into these compounds.^[1]

While this early work established its chemical synthesis, **Dimethyl 3-hydroxyphthalate** was later identified as a natural product. It has been reported as a secondary metabolite produced

by the endophytic fungus *Colletotrichum gloeosporioides*.^[2] This discovery places the compound at the intersection of synthetic chemistry and natural product research.

Physicochemical and Spectroscopic Data

The structural and physical properties of **Dimethyl 3-hydroxyphthalate** are well-documented. This data is crucial for its identification, purification, and application in synthesis.

Table 1: Physicochemical Properties of Dimethyl 3-hydroxyphthalate

Property	Value	Reference(s)
IUPAC Name	dimethyl 3-hydroxybenzene-1,2-dicarboxylate	^[2]
CAS Number	36669-02-0	^[2]
Molecular Formula	C ₁₀ H ₁₀ O ₅	^[2]
Molecular Weight	210.18 g/mol	^[2]
Physical Form	Solid	
Melting Point	54-55 °C	
Boiling Point	287.8 ± 20.0 °C at 760 mmHg	
XLogP3	2.2	^[2]

Table 2: Spectroscopic Data for Dimethyl 3-hydroxyphthalate

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H)	
¹³ C NMR	Data reported by J. A. Gladysz, S. J. Lee, J. A. Tomasello in J. Org. Chem. 42, 4172 (1977)	
GC-MS (EI)	Major Fragments (m/z): 179 (99.99), 210 (23.46), 180 (10.38)	

Experimental Protocols

The synthesis of **Dimethyl 3-hydroxyphthalate** is typically achieved from its corresponding anhydride. Below is a detailed, modern experimental protocol.

Synthesis of Dimethyl 3-hydroxyphthalate from 3-Hydroxyphthalic Anhydride

This two-step procedure involves the initial ring-opening of the anhydride followed by methylation.

Step 1: Methanolysis of 3-Hydroxyphthalic Anhydride

- Dissolve 3-Hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL).
- Heat the solution to reflux and maintain for 3 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent by vacuum evaporation to yield the crude monomethyl ester intermediate.

Step 2: Methylation of the Intermediate

- Suspend the residue from Step 1 and sodium bicarbonate (e.g., 29.4 g, 350 mmol) in dimethylformamide (DMF, 250 mL).
- Add iodomethane (e.g., 19 mL, 300 mmol) to the suspension.
- Heat the reaction mixture to 55 °C for 4 hours.
- Upon completion, cool the mixture to room temperature and remove the solvent by vacuum evaporation.
- Partition the residue between water (200 mL) and ethyl acetate (200 mL).
- Separate the organic layer, wash it with water (2 x 200 mL), dry it over anhydrous sodium sulfate, and concentrate under vacuum.
- Purify the resulting residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient (0% to 100% over 30 minutes) to afford **Dimethyl 3-hydroxyphthalate**. A typical yield is around 77%.

Spectroscopic Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is used for identification and purity assessment. Electron ionization (EI) at 70 eV is a common method for generating mass spectra.

Biological Context and Modern Applications

Natural Occurrence

Dimethyl 3-hydroxyphthalate is a known secondary metabolite of the fungus *Colletotrichum gloeosporioides*.^[2] This fungus is a plant pathogen responsible for anthracnose disease in

various crops. While other metabolites from this fungus have been studied for cytotoxic and antibacterial activities, the specific biological role of **Dimethyl 3-hydroxyphthalate** in the fungus or its host interactions has not been elucidated.

Biological Activity

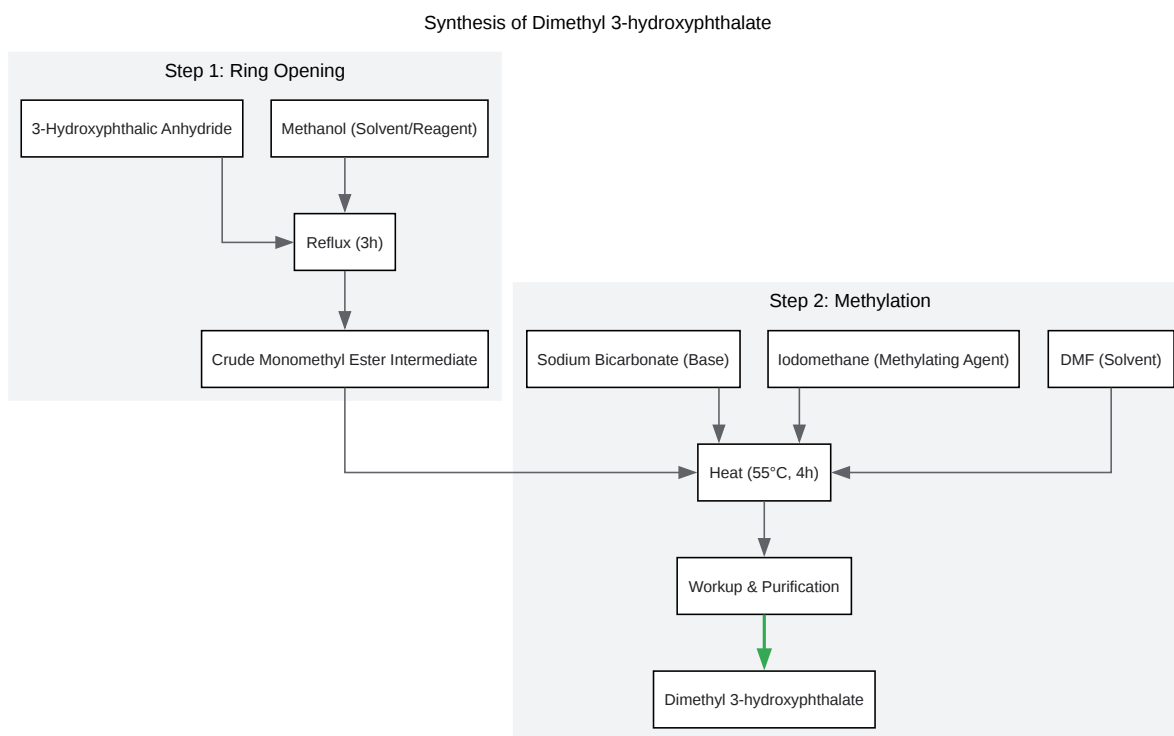
To date, there is a notable lack of published research on the direct biological activity or specific signaling pathways modulated by **Dimethyl 3-hydroxyphthalate**. High-throughput screening databases and the general literature do not currently contain significant bioactivity data for this compound.

Application in PROTAC Synthesis

The most significant contemporary application of **Dimethyl 3-hydroxyphthalate** is as a chemical intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).^[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

Dimethyl 3-hydroxyphthalate serves as a versatile starting material for constructing parts of the linker or for modifying the E3 ligase ligand. Its functional groups—a phenol and two methyl esters—allow for sequential and regioselective chemical modifications to build the complex architecture of PROTACs.

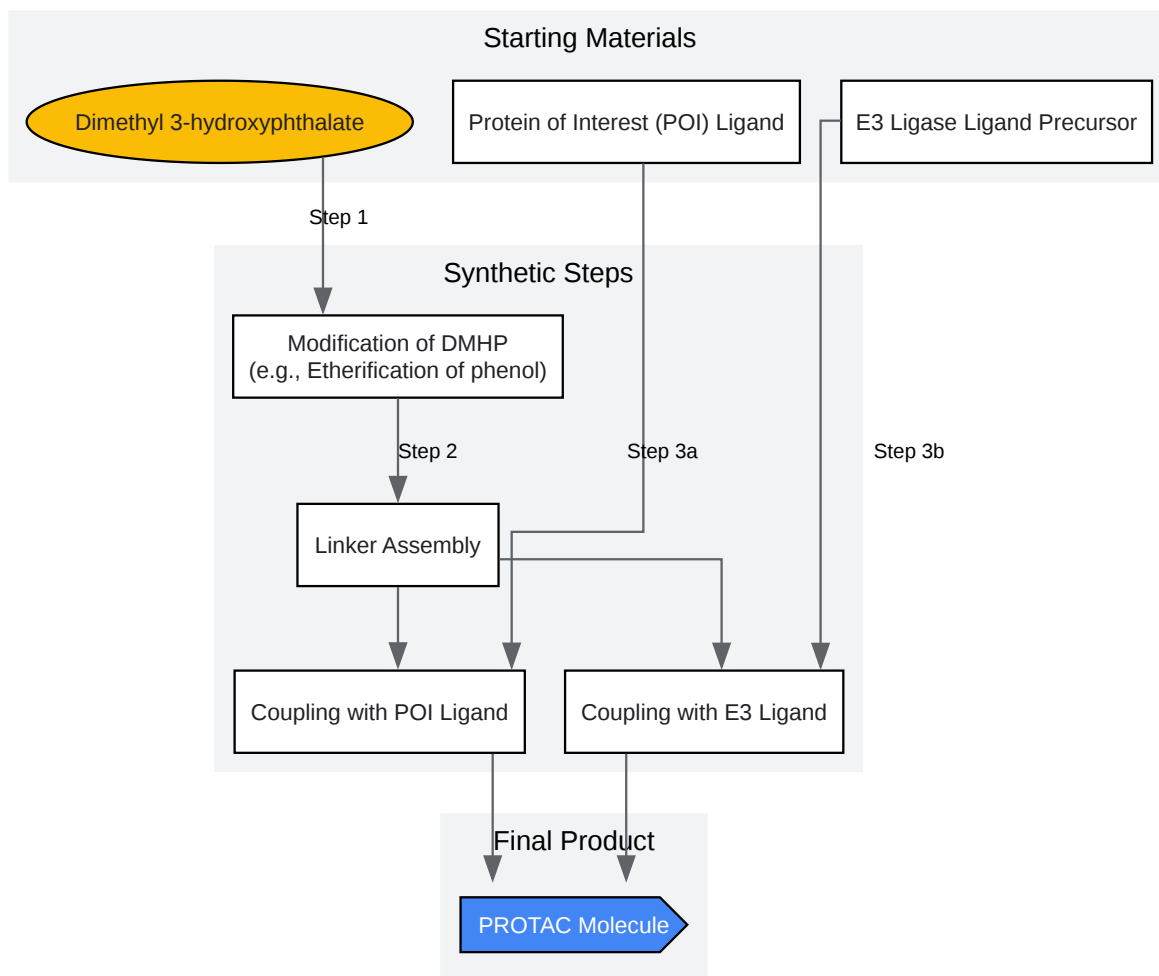
Visualizations



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Caption: Workflow for the synthesis of **Dimethyl 3-hydroxyphthalate**.

Application in PROTAC Synthesis



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